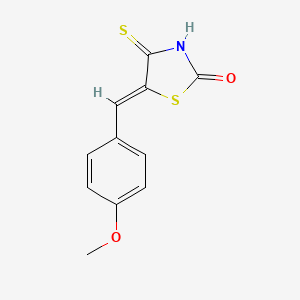

(5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

Descripción

(5Z)-5-(4-Methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a rhodanine derivative characterized by a 4-methoxybenzylidene substituent at the 5-position and a thioxo group at the 4-position of the thiazolidinone core. Rhodanine derivatives are widely studied for their medicinal properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Synthesis and Characterization: The compound is synthesized via Knoevenagel condensation, as described in . A typical procedure involves reacting 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 4-methoxybenzaldehyde in the presence of K₂CO₃ in water, followed by acidification with HCl to precipitate the product . Structural confirmation is achieved through nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Propiedades

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(15)12-11(13)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHZFBXMTTZLA-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=S)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group in the benzylidene moiety can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

Substitution: Formation of substituted thiazolidinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds

Biology: In biological research, (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new antibiotics.

Medicine: The compound

Comparación Con Compuestos Similares

Key Features :

- The (5Z)-stereochemistry is critical for biological activity, as geometric isomers (E vs. Z) often exhibit divergent properties .

Comparison with Similar Compounds

Substituent Effects on Activity

- Electron-Withdrawing Groups (Br, Cl) : Enhance antialgal and PET inhibitory activities. The 4-chloro derivative exhibits the highest antialgal potency (IC₅₀ = 1.3 μM), attributed to increased electrophilicity .

- Hydroxy and Methoxy Groups: The 4-hydroxy derivative (3e) shows nanomolar inhibition of DYRK1A (IC₅₀ = 0.028 μM), likely due to hydrogen bonding with kinase active sites. Methoxy groups balance lipophilicity and steric effects, making them favorable for cellular uptake .

- Heterocyclic Modifications: Piperazine or morpholine substitutions (e.g., compound 5e) improve solubility and kinase selectivity, demonstrating the versatility of the thiazolidinone scaffold .

Crystallographic and Solvation Differences

- Crystal Packing: The 2-hydroxybenzylidene derivative forms a methanol hemisolvate, while analogous compounds with dimethylsulfoxide solvates exhibit different hydrogen-bonding networks, affecting stability .

- Z-Stereochemistry : Confirmed via X-ray crystallography in and , ensuring the bioactive conformation is retained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.